N-(4-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(4-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound characterized by a furochromen core (a fused furan-chromene system), a propanamide linker, and a 4-chlorobenzyl substituent. The furochromen moiety is structurally related to naturally occurring furocoumarins, which are known for photobiological activities such as DNA intercalation and enzyme inhibition .
Properties
Molecular Formula |
C24H22ClNO4 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H22ClNO4/c1-13-15(3)29-21-11-22-20(10-19(13)21)14(2)18(24(28)30-22)8-9-23(27)26-12-16-4-6-17(25)7-5-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,26,27) |
InChI Key |
WPYNDZWRIVLOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furochromenone Core: The furochromenone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone derivatives and suitable aldehydes under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Propanamide Side Chain: The final step involves the formation of the propanamide side chain through an amide coupling reaction using propanoic acid derivatives and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the chlorobenzyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Differences in Benzyl Derivatives
The most direct analog is N-(4-methylbenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (CAS 858749-39-0), which replaces the 4-chlorobenzyl group with a 4-methylbenzyl substituent .
| Property | N-(4-chlorobenzyl) Derivative | N-(4-methylbenzyl) Derivative |
|---|---|---|
| Substituent | Chlorine (electron-withdrawing) | Methyl (electron-donating) |
| Predicted Solubility | Lower (due to Cl hydrophobicity) | Higher (Me enhances lipophilicity) |
| Binding Affinity | Potentially stronger (Cl may enhance dipole interactions) | Weaker (Me lacks polar interactions) |
| Metabolic Stability | Likely higher (Cl resists oxidation) | Lower (Me may undergo demethylation) |
The chlorine atom in the target compound could improve target binding via halogen bonding, whereas the methyl group in the analog may prioritize metabolic pathways favoring rapid clearance.
Comparison with Heterocyclic Derivatives
Other analogs, such as 2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde (CAS 852691-02-2), lack the propanamide linker and chlorobenzyl group but retain a benzofuran core . These compounds are more rigid and may exhibit reduced bioavailability compared to the target compound’s flexible propanamide chain.
Functional Group Variations
3-Chloro-N-phenyl-phthalimide () shares a chlorine substituent but features a phthalimide core instead of a furochromen system . Phthalimides are utilized in polymer synthesis, whereas the furochromen-propanamide structure may prioritize biological interactions (e.g., enzyme inhibition).
Research Findings and Hypotheses
Key Hypotheses from Structural Analysis
- Bioactivity : The chlorine substituent may enhance interactions with enzymatic targets (e.g., kinases or cytochrome P450 isoforms) compared to methyl or hydrogen analogs.
- Synthetic Challenges : Introducing the 4-chlorobenzyl group requires precise control to avoid byproducts, as seen in phthalimide synthesis .
- Solubility Limitations : The hydrophobic chlorine atom could reduce aqueous solubility, necessitating formulation optimization.
Gaps in Current Research
- No direct in vitro or in vivo data for the target compound are available in the provided evidence.
- Computational modeling (e.g., molecular docking) is recommended to predict binding modes relative to analogs.
Biological Activity
N-(4-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings based on diverse sources.
- Molecular Formula : C24H22ClNO4
- Molecular Weight : 423.89 g/mol
- IUPAC Name : this compound
- CAS Number : 858751-05-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:
- Condensation Reaction : The reaction between 4-chlorobenzylamine and 2,3,5-trimethyl-7-hydroxyfurochromene derivatives.
- Cyclization : Following the initial condensation, cyclization occurs under acidic or basic conditions to form the final product.
- Purification : The crude product is purified using recrystallization or chromatography techniques.
Biological Activity
This compound exhibits several biological activities:
1. Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis and cell cycle arrest at the G1 phase.
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX). The inhibition of these enzymes suggests a potential role in managing inflammatory diseases.
3. Antioxidant Properties
This compound exhibits free radical scavenging activity. It has been shown to reduce oxidative stress markers in cellular models.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the chromene class:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
